4-(4-Butoxybenzoyl)quinoline; 97%

Overview

Description

Molecular Structure Analysis

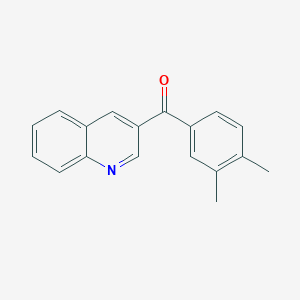

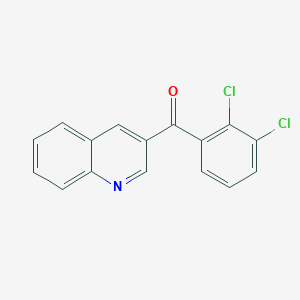

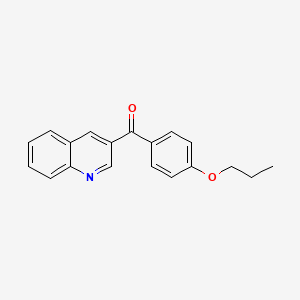

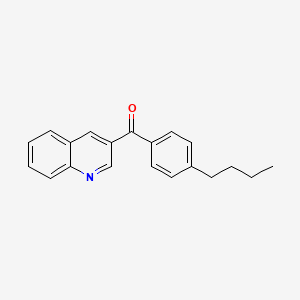

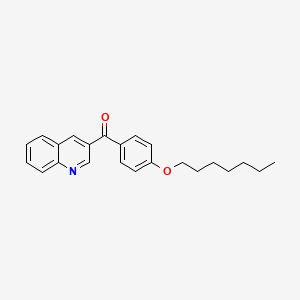

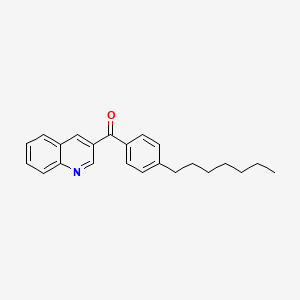

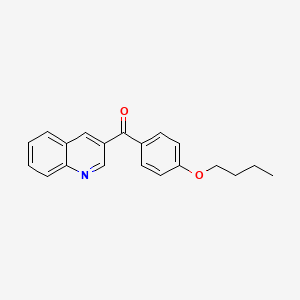

The molecular formula of 4-(4-Butoxybenzoyl)quinoline is C20H19NO2, and its molecular weight is 305.4 g/mol. More detailed structural information or analysis is not available in the search results.Chemical Reactions Analysis

Quinoline, a core structure in 4-(4-Butoxybenzoyl)quinoline, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Scientific Research Applications

Anticancer Properties

Quinoline derivatives have garnered attention for their potential as anticancer agents. Researchers have investigated their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways. The specific mechanisms of action may vary, but quinoline-based compounds hold promise in the fight against cancer .

Antioxidant Activity

The compound’s structure suggests that it could exhibit antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and protecting cells from oxidative damage. Further studies are needed to explore its effectiveness in scavenging reactive oxygen species .

Anti-Inflammatory Effects

Inflammation is a common factor in various diseases. Quinoline derivatives, including our compound of interest, have demonstrated anti-inflammatory activity. They may modulate inflammatory pathways and reduce cytokine production, making them potential candidates for managing inflammatory conditions .

Antimalarial Potential

Quinolines have historically been used in antimalarial drugs. Our compound’s structure suggests it could be explored further for its antimalarial activity. Investigating its effects on Plasmodium parasites and understanding its mode of action could lead to novel antimalarial therapies .

Anti-SARS-CoV-2 Activity

Given the ongoing pandemic, researchers have been actively searching for compounds with potential anti-SARS-CoV-2 activity. Quinoline derivatives have been investigated, and our compound may also exhibit inhibitory effects against the virus. However, rigorous testing and clinical trials are necessary to confirm its efficacy .

Antituberculosis Properties

Tuberculosis remains a global health concern. Quinoline-based molecules have shown promise as antitubercular agents. Our compound could be evaluated for its ability to inhibit Mycobacterium tuberculosis growth and disrupt essential cellular processes .

Mechanism of Action

Target of Action

3-(4-Butoxybenzoyl)quinoline, also known as 4-(4-Butoxybenzoyl)quinoline or (4-Butoxyphenyl)(quinolin-3-yl)methanone, is a quinoline derivative . Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . The primary targets of quinoline derivatives are often bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .

Mode of Action

Based on the known actions of other quinoline derivatives, it can be inferred that this compound likely interacts with its targets (eg, bacterial gyrase and topoisomerase IV enzymes) to inhibit their function . This inhibition disrupts the replication of bacterial DNA, leading to bacterial cell death .

Biochemical Pathways

Given its potential antimicrobial activity, it is likely that this compound affects pathways related to bacterial dna replication . By inhibiting key enzymes in these pathways, 3-(4-Butoxybenzoyl)quinoline can prevent the proliferation of bacterial cells .

Pharmacokinetics

Quinolones, a class of compounds closely related to quinolines, are generally well-absorbed and widely distributed throughout the body . They undergo metabolism primarily at the C7 position in the piperazinyl ring . The elimination half-lives of quinolones vary, with values ranging from 3 to 14 hours . These properties may provide some insight into the potential pharmacokinetic behavior of 3-(4-Butoxybenzoyl)quinoline.

Result of Action

The molecular and cellular effects of 3-(4-Butoxybenzoyl)quinoline’s action are likely related to its potential antimicrobial activity. By inhibiting key enzymes involved in bacterial DNA replication, this compound can disrupt the growth and proliferation of bacterial cells . This leads to a reduction in bacterial populations, potentially aiding in the treatment of bacterial infections .

Action Environment

The action, efficacy, and stability of 3-(4-Butoxybenzoyl)quinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can impact the compound’s bioavailability and activity .

properties

IUPAC Name |

(4-butoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-2-3-12-23-18-10-8-15(9-11-18)20(22)17-13-16-6-4-5-7-19(16)21-14-17/h4-11,13-14H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGLIRWTBJLZSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282734 | |

| Record name | (4-Butoxyphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Butoxybenzoyl)quinoline | |

CAS RN |

1187167-69-6 | |

| Record name | (4-Butoxyphenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butoxyphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.